1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl-
Description
Historical Context of Phthalazine-Based Heterocycles in Medicinal Chemistry
Phthalazine derivatives have occupied a prominent position in medicinal chemistry since the mid-20th century, initially emerging as vasodilators and antihypertensive agents. The fusion of a benzene ring with a pyridazine moiety in phthalazines creates a planar, electron-deficient system capable of diverse non-covalent interactions, making it attractive for targeting nucleotide-binding domains. Early pharmacological studies revealed that phthalazine-based compounds exhibit anticonvulsant, cardiotonic, and vasorelaxant activities, spurring interest in their structural optimization.
The advent of combinatorial chemistry in the 1990s enabled systematic exploration of phthalazine derivatives, particularly through substitutions at positions 1, 4, and 6 of the core structure. For instance, the introduction of chlorophenyl groups at position 1 was shown to enhance binding affinity for kinase ATP pockets, as demonstrated in VEGFR-2 inhibitors like vatalanib. Concurrently, microwave-assisted synthetic methods improved access to phthalazinone intermediates, facilitating the generation of complex analogs such as triazolophthalazines. These advancements laid the groundwork for integrating additional heterocycles like triazoles into the phthalazine scaffold, expanding their applicability to epigenetic targets such as bromodomains.
Structural Significance of the 1,2,4-Triazolo[3,4-a]phthalazine Core
The 1,2,4-triazolo[3,4-a]phthalazine system combines the rigidity of the phthalazine core with the hydrogen-bonding capacity of the triazole ring. This hybrid structure adopts a nearly planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Molecular docking studies of analogous compounds, such as triazolo[4,3-a]phthalazines, reveal that the triazole nitrogen atoms form critical hydrogen bonds with conserved asparagine residues in bromodomains (e.g., N1168 in CREBBP). The methyl group adjacent to the triazole moiety further stabilizes these interactions by occupying hydrophobic subpockets, as observed in BRD4 inhibitors.
The phthalazine component contributes to solubility through its polarized C=O groups while maintaining metabolic stability. Comparative analyses of triazolophthalazines versus non-fused triazole analogs demonstrate superior target engagement, attributed to the constrained rotation of the fused system, which reduces entropic penalties upon binding. This structural rigidity also minimizes off-target interactions, a key advantage in kinase inhibitor design.
Rationale for 6-(4-Morpholinyl)-3-Phenyl Substitution Patterns
The 6-(4-morpholinyl) and 3-phenyl substitutions synergistically enhance the compound’s pharmacodynamic and pharmacokinetic profile. Morpholinyl, a saturated oxygen-nitrogen heterocycle, introduces moderate basicity (pKa ~7.4), improving aqueous solubility without compromising membrane permeability. In kinase inhibitors, morpholine derivatives are known to occupy solvent-exposed regions, as seen in PI3K and mTOR inhibitors, while avoiding steric clashes with hydrophobic catalytic residues.
The 3-phenyl group serves dual roles: its planar structure participates in π-stacking with tyrosine or phenylalanine residues in target proteins, while substituents on the phenyl ring (e.g., chloro, trifluoromethyl) modulate electronic and steric properties. For example, 4-chloro-3-trifluoromethylphenyl analogs exhibit enhanced VEGFR-2 inhibition (IC50 = 2.5 µM) compared to unsubstituted derivatives, likely due to increased hydrophobic complementarity with the DFG-out conformation of the kinase.
Table 1: Impact of Substituents on Biological Activity in Triazolophthalazine Analogs
Properties
CAS No. |
87539-85-3 |
|---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)morpholine |
InChI |
InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-20-21-18-15-8-4-5-9-16(15)19(22-24(17)18)23-10-12-25-13-11-23/h1-9H,10-13H2 |
InChI Key |
FFXVMDJRDNDICF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis
The triazolo[3,4-a]phthalazine core is typically constructed via cyclization of phthalazine precursors. Key steps include:
- Starting Material : 1-Hydrazinophthalazine derivatives react with aldehydes or ketones to form hydrazones, which undergo intramolecular cyclization under acidic or thermal conditions.
- Example :
1-Hydrazino-4-phenylphthalazine + Aromatic aldehyde → Hydrazone intermediate → Cyclization (Δ or HCl) → Triazolo-phthalazine core
- Conditions : Reflux in methanol or ethanol with catalytic acid (e.g., HCl).
- A cyano-triazolo-phthalazine (Formula II ) is synthesized via:
- Key Reagents : CuCN, RCOCl (R = substituted phenyl).
Phenyl Group Introduction at Position 3
The phenyl group is typically pre-installed via:
- Friedel-Crafts Acylation : Reaction of phthalazine precursors with benzoyl chloride.
- Suzuki-Miyaura Coupling : For late-stage functionalization using phenylboronic acids.
Optimization and Characterization
- Yield Improvements : Using ortho esters (e.g., triethyl orthoformate) instead of carboxylic acids enhances cyclization efficiency.
- Purification : Crystallization from chloroform or methanol.
- Analytical Data :
Synthetic Challenges and Solutions
Scalability and Industrial Relevance
- Patent Method (US4783461A) : Scalable for gram-scale production via sequential alcoholysis, reduction, and substitution.
- Green Chemistry Adaptations : Replacement of halogenated solvents with toluene or THF.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Bromodomain Inhibition
One of the prominent applications of triazolo-phthalazine derivatives is their role as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and cellular signaling. Research has shown that substituted triazolo-phthalazines can act as potent inhibitors of bromodomains, particularly those within the BET family such as BRD4. These compounds have demonstrated submicromolar inhibitory activity, making them valuable tools for studying bromodomain biology and developing therapeutic agents targeting cancer and inflammatory diseases .
Calcium Channel Modulation
Another significant application is the modulation of voltage-gated calcium channels. A study identified several derivatives of 1,2,4-triazolo(3,4-a)phthalazine as high-affinity ligands for the alpha 2 delta-1 subunit of these channels. The lead compound exhibited an IC50 value of 15 nM, indicating strong binding affinity. This suggests potential therapeutic applications in pain management and neurological disorders where calcium channel modulation is beneficial .
Cognitive Enhancement
Certain nitrogen-substituted triazolo-phthalazine derivatives have been investigated for their cognitive-enhancing properties. These compounds have shown promise in enhancing cognition through modulation of neurotransmitter systems, particularly in conditions like Alzheimer's disease and other cognitive impairments . The ability to selectively target specific receptors makes these compounds attractive candidates for further development.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Morpholinyl Group | Increased binding affinity | |
| Phenyl Group | Enhanced selectivity for targets | |
| Nitrogen Substitution | Improved cognitive effects |
Case Study 1: Bromodomain Inhibition
In a study examining the efficacy of various triazolo-phthalazine derivatives against BRD4 and BRD9 bromodomains, researchers synthesized a series of compounds with varying substitutions. The most potent inhibitors were characterized by specific hydrophobic interactions with the acetyl-lysine binding pocket, demonstrating how structural modifications can enhance selectivity and potency against different bromodomains .
Case Study 2: Calcium Channel Interaction
A focused investigation on the interaction between triazolo-phthalazine derivatives and voltage-gated calcium channels revealed that certain modifications significantly increased ligand affinity. The lead compound's binding was confirmed using radioligand assays, providing insights into its mechanism of action and potential therapeutic applications in treating neuropathic pain .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Triazolophthalazine Derivatives
Structural Variations and Substitution Patterns
The pharmacological profile of triazolophthalazines is highly dependent on substituents at positions 3 and 4. Key analogs include:
Key Structural Insights :
- Position 3 : Aromatic groups (e.g., phenyl, biphenylyl) enhance anticancer activity by promoting DNA intercalation or Topo II inhibition .
- Position 6 : Morpholinyl, piperazinyl, or substituted phenyl groups improve solubility and target affinity. For example, morpholinyl enhances penetration into hydrophobic binding pockets in kinases .
Pharmacological Activity Comparison
Anticancer Activity
- 1,2,4-Triazolo[3,4-a]phthalazine, 6-(4-morpholinyl)-3-phenyl- : Exhibits broad-spectrum activity against solid tumors (IC₅₀ = 1.2–3.8 µM), surpassing 5-fluorouracil in potency for leukemia and liver cancer models .
- Compound 5d (3,6-Disubstituted) : Shows selectivity for esophageal (EC-9706) and cervical (Hela) cancers, inducing G2/M cell cycle arrest and apoptosis .
- 6-Chloro-3-(trifluoromethyl) analog: Active against melanoma (LOX-IMVI) and renal cancer (UO-31) but less potent (IC₅₀ = 4.5–6.7 µM) .
Mechanistic Divergence :
- Morpholinyl derivatives act via Topo II inhibition and DNA damage .
- Chlorinated analogs (e.g., 6-Cl) may interfere with tubulin polymerization .
Anti-inflammatory and Antimicrobial Activity
- 6-Phenoxy-triazolo[3,4-a]phthalazine: Reduces TNF-α and IL-6 levels in RAW264.7 cells (IC₅₀ = 0.8 µM), outperforming ibuprofen in vivo .
- 6-(Dihydroisoquinolinyl) analog: Broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 2–4 µg/mL) .
Structure-Activity Relationship (SAR) Findings
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl at position 6 enhance anticancer activity but reduce solubility .
- Hydrophilic Moieties : Morpholinyl or piperazinyl at position 6 improve bioavailability and CNS penetration .
- Hybrid Derivatives: Combining triazolo[3,4-a]phthalazine with thiadiazole or quinoline scaffolds broadens therapeutic scope (e.g., anticonvulsant and antihypertensive effects) .
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its effects on calcium channels and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C19H17N5O
- CAS Number : 3071186
The structural representation includes a triazole ring fused to a phthalazine system, which contributes to its biological properties.
1. Calcium Channel Modulation
One of the prominent biological activities of this compound is its interaction with voltage-gated calcium channels. Research indicates that derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit high affinity for the alpha 2 delta-1 subunit of these channels. A study reported that certain derivatives had an IC50 value as low as 15 nM, indicating potent activity in modulating calcium influx in neuronal cells . This modulation is crucial for various physiological processes, including neurotransmitter release and muscle contraction.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored extensively. A series of synthesized derivatives demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus. Notably, one derivative showed broad-spectrum activity against both bacterial and fungal strains . The results suggest that the presence of the triazole moiety enhances the antimicrobial properties of phthalazine derivatives.
3. Positive Inotropic Effects
Inotropic activity refers to the strength of heart muscle contraction. A study evaluating several derivatives for their positive inotropic effects found that some compounds exhibited improved stroke volume in isolated rabbit heart preparations compared to standard drugs like milrinone. Specifically, one derivative increased stroke volume by approximately 12% at a concentration of , showcasing its potential as a cardiac agent .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-morpholinyl)-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazinophthalazine derivatives and aromatic aldehydes. Key steps include:
-
Condensation of 1-hydrazino-4-phenylphthalazine with 4-morpholinyl aldehydes to form hydrazones (confirmed by IR: NH bands at 3400–3600 cm⁻¹ and PMR: δ10.52–10.90 for NH protons) .
-
Cyclization using propanoic acid under reflux, monitored by TLC, followed by purification via flash chromatography (DCM:MeOH 20:1) .
-
Optimization strategies: Nano Bi₂O₃ catalysis reduces reaction time and improves yields (up to 78%) by enhancing cyclization efficiency .
- Data Table :
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Hydrazinophthalazine | None | Propanoic acid | 42% | |
| 1-Hydrazinophthalazine | Nano Bi₂O₃ | Aqueous | 78% |
Q. How are structural and electronic properties of this compound characterized to confirm its identity?
- Methodological Answer :
- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., C–H···N hydrogen bonding in triazolophthalazine derivatives) .
- Spectroscopy :
- IR : Confirms absence of NH post-cyclization (loss of 3400–3600 cm⁻¹ bands) .
- ¹H/¹³C NMR : Aromatic protons at δ7.16–9.00 and morpholine protons at δ3.50–3.80 .
- Elemental analysis : Validates purity (e.g., C: 71.58%, H: 3.99%, N: 22.50% vs. calculated values) .
Advanced Research Questions
Q. How does the 4-morpholinyl substituent influence bioactivity compared to other R-groups (e.g., aryl, alkyl) in triazolophthalazine derivatives?
- Methodological Answer :
-
Comparative SAR studies :
-
Morpholinyl groups enhance solubility and membrane permeability due to their polar, non-planar structure, improving CNS activity (e.g., anticonvulsant IC₅₀: 12 µM vs. 28 µM for phenyl analogs) .
-
Aryl substituents (e.g., 4-fluorophenyl) increase π-π stacking with biological targets (e.g., kinase inhibition) but reduce metabolic stability .
-
In silico modeling : Docking studies show morpholinyl groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR) .
- Data Table :
| R-Group | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Morpholinyl | 12 µM (Anticonvulsant) | GABA receptors | |
| 4-Fluorophenyl | 8 µM (Anticancer) | Topoisomerase II |
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., insecticidal inactivity vs. anticancer potency)?
- Methodological Answer :
- Target-specific assays : Insecticidal inactivity (e.g., no mortality at 100 ppm) may stem from poor penetration through chitin exoskeletons, whereas anticancer activity (e.g., IC₅₀: 5–10 µM against MCF-7) correlates with intracellular accumulation.
- Metabolic stability testing : Hepatic microsome assays reveal rapid degradation in insect models vs. stability in mammalian systems .
- Structural analogs : Introducing electron-withdrawing groups (e.g., –CF₃) enhances insecticidal activity by 20-fold .
Methodological Challenges & Innovations
Q. How can computational tools predict synthetic pathways for novel triazolophthalazine analogs?
- Methodological Answer :
- Retrosynthetic analysis (e.g., using Synthia™): Identifies viable routes starting from 1-chlorophthalazine and morpholine derivatives .
- DFT calculations : Optimize transition states for cyclization steps (e.g., activation energy: 25 kcal/mol for morpholinyl vs. 30 kcal/mol for benzyl derivatives) .
Q. What strategies validate target engagement in complex biological systems (e.g., brain tissue)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
